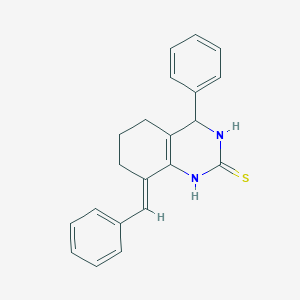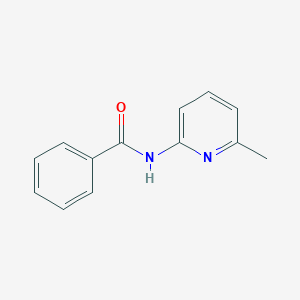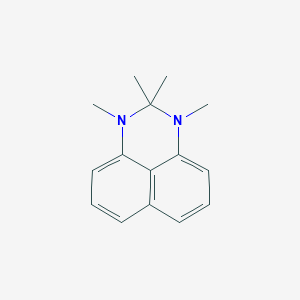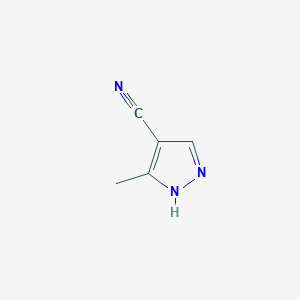
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione, also known as BHQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. BHQ has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not fully understood. However, it has been suggested that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to interact with cellular membranes, causing changes in their properties and disrupting their function.
Biochemical and Physiological Effects:
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have antioxidant properties, which may be responsible for its anti-inflammatory and anticancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is also stable under various conditions, making it suitable for use in different experiments. However, one limitation is that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not readily soluble in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione and its biochemical and physiological effects.
Synthesemethoden
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can be synthesized using different methods, including the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzyl isothiocyanate in the presence of a base. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can also be synthesized using a one-pot reaction of 2-aminothiophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
65331-27-3 |
|---|---|
Produktname |
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione |
Molekularformel |
C21H20N2S |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H20N2S/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
InChI-Schlüssel |
OIWFTKSWHDPJCN-SAPNQHFASA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
Andere CAS-Nummern |
65331-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)









![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
